Ethylammonium nitrate

Description

Properties

Molecular Formula |

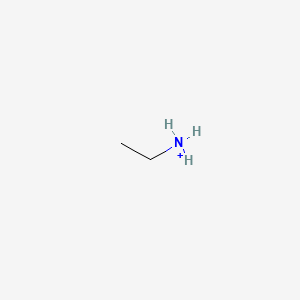

C2H8N+ |

|---|---|

Molecular Weight |

46.09 g/mol |

IUPAC Name |

ethylazanium |

InChI |

InChI=1S/C2H7N/c1-2-3/h2-3H2,1H3/p+1 |

InChI Key |

QUSNBJAOOMFDIB-UHFFFAOYSA-O |

SMILES |

CC[NH3+] |

Canonical SMILES |

CC[NH3+] |

Pictograms |

Irritant |

Synonyms |

ethylammonium ethylammonium nitrate |

Origin of Product |

United States |

Preparation Methods

Acid-Base Neutralization of Ethylamine with Nitric Acid

The most widely documented method for EAN synthesis involves the direct reaction of ethylamine (C₂H₅NH₂) with concentrated nitric acid (HNO₃). This acid-base neutralization proceeds exothermically, yielding the ethylammonium cation and nitrate anion:

Procedure :

-

Ethylamine (typically as a 40–60% aqueous solution) is slowly added to cooled, concentrated nitric acid under constant stirring to mitigate the exothermic reaction.

-

The mixture is heated to 60–80°C for 1–2 hours to ensure complete neutralization.

-

Excess water and volatile byproducts are removed via rotary evaporation under reduced pressure (50–100 mbar) at 40–60°C.

Critical Considerations :

Alkylation of Ammonia with Ethyl Nitrate

An alternative route involves the alkylation of ammonia (NH₃) with ethyl nitrate (C₂H₅ONO₂) in an alcoholic medium:

Procedure :

-

Anhydrous ammonia gas is bubbled through a solution of ethyl nitrate in ethanol or methanol at 0–5°C.

-

The reaction mixture is refluxed at 60–70°C for 4–6 hours to complete alkylation.

-

The solvent is evaporated, and the crude product is recrystallized from anhydrous diethyl ether.

Challenges :

-

Side Reactions : Competing nitration or oxidation reactions may occur if temperature control is inadequate.

-

Solvent Purity : Residual water in the alcoholic solvent hydrolyzes ethyl nitrate, reducing yield.

Modern Synthesis Protocols

Optimized Alkylation Procedures

Recent advancements adapt alkylation techniques from ammonium halide synthesis to EAN production. These methods employ alkyl halides (e.g., ethyl bromide) and ammonia derivatives under controlled conditions:

Steps :

-

Ethyl bromide (C₂H₅Br) is reacted with aqueous ammonia at 25–30°C for 24 hours.

-

The resulting ethylammonium bromide is treated with silver nitrate (AgNO₃) to precipitate AgBr, leaving EAN in solution:

Advantages :

Degassing and Vacuum Drying

Modern protocols emphasize rigorous degassing to eliminate dissolved gases and moisture, which degrade EAN’s electrochemical stability:

-

Synthesized EAN is heated to 80°C under vacuum (<10⁻³ mbar) for 48–72 hours.

-

The product is stored in anhydrous conditions with molecular sieves (3 Å) to maintain purity.

Purification and Characterization Techniques

Purification Methods

| Step | Conditions | Outcome |

|---|---|---|

| Recrystallization | Anhydrous ether, −20°C, 24 hours | Removes unreacted ethylamine/nitrate |

| Vacuum Distillation | 100–150°C, 10⁻² mbar | Separates EAN from high-boiling impurities |

| Liquid-Liquid Extraction | Dichloromethane/water biphasic system | Eliminates polar contaminants |

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) :

-

Conductivity : 20–22 mS·cm⁻¹ at 25°C, confirming ionic dissociation.

-

Viscosity : 28 cP at 25°C, measured via capillary viscometry.

Challenges and Optimizations

Moisture Sensitivity

EAN’s hygroscopic nature necessitates synthesis and storage under inert atmospheres. Even trace water (≥0.1 wt%) reduces conductivity by 30–40%.

Chemical Reactions Analysis

Decomposition and Derivative Formation

EAN undergoes thermal and acid-induced decomposition:

Thermal Decomposition

| Temperature | Products | Mechanism | Sources |

|---|---|---|---|

| 250°C | , , | Oxidative breakdown of cation and anion |

Reaction with Concentrated H2SO4\mathrm{H_2SO_4}H2SO4

This produces ethylnitramine , a secondary explosive precursor, via dehydration .

Redox Behavior

The nitrate anion () acts as the primary oxidizing agent in EAN:

Electrochemical studies show reduction dominates at potentials below −0.5 V vs. OCP .

Coordination Chemistry in Solvent Extraction

EAN enhances metal ion extraction via nitrate coordination:

Key Findings :

-

EAN’s low water content minimizes competing ligands, maximizing nitrate coordination .

-

-NMR confirms direct TBP-metal bonding (δ = −0.5 to +2.0 ppm shift) .

Acid-Base Interactions

EAN participates in proton transfer due to its Brønsted acidity ( of ethylammonium ≈ 10.6):

| Reaction | Application | Outcome | Sources |

|---|---|---|---|

| Protein refolding | Stabilizes hydrophobic protein domains | ||

| Deep eutectic solvent formation | Enables tunable solvent properties |

Hydrogen-Bonding Networks

EAN’s 3D hydrogen-bonding framework influences reactivity:

| Property | Value | Implication | Sources |

|---|---|---|---|

| Hydrogen bond energy | −25 to −35 kJ/mol | Stabilizes transition states in reactions | |

| Proton mobility | Facilitates Grotthuss-type conduction |

Molecular dynamics simulations reveal these networks mediate ion pairing and solvation dynamics .

Scientific Research Applications

Ethylammonium nitrate has numerous applications in scientific research:

Mechanism of Action

Ethylammonium nitrate exerts its effects primarily through its basicity and nucleophilic properties. It acts as a nucleophile in various chemical reactions, attacking electrophilic centers in other molecules . Its basicity allows it to accept protons, forming ethylaminium salts in acidic conditions . These properties make it a versatile compound in both chemical and biological contexts.

Comparison with Similar Compounds

Structural Comparisons

Propylammonium Nitrate (PAN)

- PAN, a longer-chain PIL, exhibits a more pronounced amphiphilic nanostructure than EAN due to stronger alkyl chain aggregation and interdigitation .

- Unlike EAN’s dynamic H-bond network, PAN’s structure is more rigid, enhancing its capacity for hydrophobic interactions .

Triethylammonium-Based Ionic Liquids

- Triethylammonium PILs lack the extensive 3D H-bond network of EAN due to steric hindrance from branched alkyl chains. This results in weaker anion-cation interactions and reduced polarity .

Imidazolium and Pyridinium-Based Ionic Liquids (Aprotic ILs)

- Aprotic ILs (e.g., [bmim][BF₄]) rely on van der Waals forces rather than H-bonding, leading to distinct solvent properties. They lack EAN’s water-like network and exhibit higher thermal stability but lower biocompatibility .

Physicochemical Properties

Viscosity and Conductivity

| Compound | Viscosity (mPa·s) | Conductivity (mS/cm) | Reference |

|---|---|---|---|

| EAN | 37.4 (22°C) | ~20 | |

| PAN | >50 (estimated) | Lower than EAN | |

| [bmim][BF₄] | 66–100 | 1–5 | |

| Ethylammonium Formate | 29 (25°C) | 18 |

EAN’s moderate viscosity and high conductivity make it preferable for electrochemical applications compared to viscous aprotic ILs like [bmim][BF₄] .

Thermal Stability

Ecotoxicity and Biodegradability

Toxicity to Vibrio fischeri

| Compound | EC₅₀ (mg/L) | Reference |

|---|---|---|

| EAN | 10,333–11,590 | |

| [bmim][BF₄] | 4–50 | |

| Al(NO₃)₃ (reference) | 12.91–17.67 |

EAN is significantly less toxic than imidazolium ILs, with EC₅₀ values ~100–1,000× higher . However, mixtures with metal salts (e.g., Al(NO₃)₃) show synergistic toxicity, reducing EC₅₀ to 44–62 mg/L .

Soil Microbial Impact

- EAN inhibits soil basal respiration at high concentrations (>1,000 mg/kg), but effects are reversible and less severe than those of imidazolium ILs .

Q & A

Q. What methodologies quantify hydrogen bonding in EAN-water mixtures for CO₂ capture applications?

- Approach : Use molecular dynamics simulations to track concentration-dependent H-bond networks. Experimental dielectric spectroscopy (3–40 GHz) identifies relaxation processes linked to dipolar ion complexes, aiding solvent design for CO₂ solubility .

Key Recommendations

- Thermal Studies : Prioritize isothermal TGA for applications requiring prolonged high-temperature exposure.

- Structural Analysis : Combine MD simulations with experimental XRD/spectroscopy to resolve hydrogen-bonding ambiguities.

- Safety : Implement real-time airborne NOₓ monitoring in labs using EAN above 80°C.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.